molecular formula C23H21ClN4O3 B4505225 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4505225
M. Wt: 436.9 g/mol
InChI Key: PIOYPNMDAXGDJS-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole moiety and a pyridazinone ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the indole and pyridazinone intermediates. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and the use of indole-3-carbaldehyde as a precursor . The pyridazinone ring is often constructed via cyclization reactions involving appropriate hydrazine derivatives and diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups at the C-3 position .

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The pyridazinone ring can interact with different biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its combination of an indole moiety and a pyridazinone ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-31-18-5-2-15(3-6-18)20-8-9-23(30)28(27-20)14-22(29)25-11-10-16-13-26-21-7-4-17(24)12-19(16)21/h2-9,12-13,26H,10-11,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOYPNMDAXGDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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